molecular formula C11H9BrClNO B581755 4-Bromo-3-chloro-6-ethoxyquinoline CAS No. 1210208-11-9

4-Bromo-3-chloro-6-ethoxyquinoline

Cat. No.: B581755
CAS No.: 1210208-11-9
M. Wt: 286.553
InChI Key: AYQSHCXZKXTDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-chloro-6-ethoxyquinoline is a halogenated quinoline derivative characterized by substitutions at positions 3 (chloro), 4 (bromo), and 6 (ethoxy) on the quinoline core. The ethoxy group enhances solubility in organic solvents, while bromine and chlorine substituents introduce steric and electronic effects critical for applications in pharmaceuticals, agrochemicals, or material science. Quinoline derivatives are often employed as intermediates in drug synthesis due to their ability to modulate pharmacokinetic properties through targeted substitutions.

Properties

CAS No.

1210208-11-9

Molecular Formula

C11H9BrClNO

Molecular Weight

286.553

IUPAC Name

4-bromo-3-chloro-6-ethoxyquinoline

InChI

InChI=1S/C11H9BrClNO/c1-2-15-7-3-4-10-8(5-7)11(12)9(13)6-14-10/h3-6H,2H2,1H3

InChI Key

AYQSHCXZKXTDHO-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)Cl)Br

Synonyms

4-Bromo-3-chloro-6-ethoxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
4-Bromo-3-chloro-6-ethoxyquinoline Not available C₁₁H₉BrClNO ~301.56 (calc.) Br (4), Cl (3), OEt (6) Hypothesized intermediate for drug synthesis
4-Bromo-6-ethoxyquinoline 1070879-28-5 C₁₁H₁₀BrNO 268.11 Br (4), OEt (6) Higher lipophilicity vs. chloro analogs
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate 476194-45-3 C₁₃H₁₁BrClNO₃ 344.59 Br (6), Cl (4), OMe (7), COOEt (3) Ester group enhances reactivity for coupling
6-Bromo-4-chloro-3-nitroquinoline 723281-72-9 C₉H₄BrClN₂O₂ 287.49 Br (6), Cl (4), NO₂ (3) Nitro group enables reduction to amine intermediates
4-Chloro-6-ethoxyquinoline 103862-63-1 C₁₁H₁₀ClNO 207.66 Cl (4), OEt (6) Simpler structure for foundational SAR studies

Key Differences and Implications

Ethoxy vs. Methoxy: The 6-ethoxy group in the target compound offers greater steric bulk and lipophilicity than 7-methoxy in CAS 476194-45-3, impacting solubility and intermolecular interactions .

Synthetic Utility: The ester group in Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (CAS 476194-45-3) facilitates hydrolysis to carboxylic acids, a common step in prodrug design . 6-Bromo-4-chloro-3-nitroquinoline (CAS 723281-72-9) serves as a precursor for amines via nitro reduction, a pathway less accessible in the target compound due to its chloro substituent .

Biological Relevance: Halogenated quinolines, such as 4-bromo-6-ethoxyquinoline (CAS 1070879-28-5), are explored for antimicrobial activity. The addition of 3-chloro in the target compound may enhance target binding via increased halogen bonding .

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